molecular formula C114H225NO46P- B14037843 mPEG36-DSPE

mPEG36-DSPE

Cat. No.: B14037843
M. Wt: 2377.0 g/mol
InChI Key: LLWVBHWROBMLHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy polyethylene glycol 36-distearoyl-sn-glycero-3-phosphoethanolamine (mPEG36-DSPE) is a compound that belongs to the class of PEGylated lipids. It is composed of a polyethylene glycol (PEG) chain with 36 ethylene glycol units attached to a distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) molecule. This compound is known for its amphiphilic properties, making it highly useful in various biomedical applications, particularly in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mPEG36-DSPE typically involves the conjugation of methoxy polyethylene glycol (mPEG) with distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). This process can be achieved through a coupling reaction, where the hydroxyl group of mPEG reacts with the amine group of DSPE under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a stable amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and purification techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

mPEG36-DSPE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce PEG derivatives with various functional groups .

Scientific Research Applications

mPEG36-DSPE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mPEG36-DSPE primarily involves its ability to form stable micelles and liposomes. The PEG chain provides steric stabilization, reducing the aggregation of particles and enhancing their circulation time in the bloodstream. The DSPE component allows the compound to integrate into lipid bilayers, facilitating the encapsulation and delivery of therapeutic agents. This amphiphilic nature enables this compound to improve the solubility, stability, and bioavailability of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mPEG36-DSPE is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly effective in forming stable micelles and liposomes for drug delivery applications. Its ability to enhance the solubility, stability, and bioavailability of therapeutic agents sets it apart from other PEGylated lipids .

Properties

Molecular Formula

C114H225NO46P-

Molecular Weight

2377.0 g/mol

IUPAC Name

2,2-di(octadecanoyloxy)ethyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C114H226NO46P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-111(116)160-113(161-112(117)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)110-159-162(119,120)158-37-36-115-114(118)157-109-108-156-107-106-155-105-104-154-103-102-153-101-100-152-99-98-151-97-96-150-95-94-149-93-92-148-91-90-147-89-88-146-87-86-145-85-84-144-83-82-143-81-80-142-79-78-141-77-76-140-75-74-139-73-72-138-71-70-137-69-68-136-67-66-135-65-64-134-63-62-133-61-60-132-59-58-131-57-56-130-55-54-129-53-52-128-51-50-127-49-48-126-47-46-125-45-44-124-43-42-123-41-40-122-39-38-121-3/h113H,4-110H2,1-3H3,(H,115,118)(H,119,120)/p-1

InChI Key

LLWVBHWROBMLHS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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